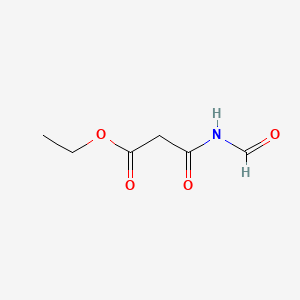

Ethyl 3-(formylamino)-3-oxopropionate

Beschreibung

Ethyl 3-(formylamino)-3-oxopropionate (C₆H₉NO₄) is a β-keto ester derivative characterized by a formylamino (-NHCHO) substituent at the 3-position of the propionate backbone. This article compares these analogs to infer trends and distinctions.

Eigenschaften

CAS-Nummer |

71607-36-8 |

|---|---|

Molekularformel |

C6H9NO4 |

Molekulargewicht |

159.14 g/mol |

IUPAC-Name |

ethyl 3-formamido-3-oxopropanoate |

InChI |

InChI=1S/C6H9NO4/c1-2-11-6(10)3-5(9)7-4-8/h4H,2-3H2,1H3,(H,7,8,9) |

InChI-Schlüssel |

HAWZIBYXLZLPNW-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC(=O)NC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Ethyl-3-(Formylamino)-3-oxopropionat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Formylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktion: Die Ketogruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einer Hydroxylgruppe reduziert werden.

Substitution: Die Estergruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Ethoxygruppe durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in wässrigem Medium.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Ethyl-3-(Carboxyamino)-3-oxopropionat.

Reduktion: Ethyl-3-(Formylamino)-3-hydroxypropionat.

Substitution: Ethyl-3-(substituiertes Amino)-3-oxopropionat.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(formylamino)-3-oxopropionate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ethyl 3-(carboxyamino)-3-oxopropionate.

Reduction: Ethyl 3-(formylamino)-3-hydroxypropionate.

Substitution: Ethyl 3-(substituted amino)-3-oxopropionate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-3-(Formylamino)-3-oxopropionat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Formylaminogruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen bilden, wodurch deren Aktivität möglicherweise gehemmt wird. Die Ketogruppe kann an nukleophilen Additionsreaktionen teilnehmen, wodurch die Funktion biologischer Moleküle verändert wird. Diese Wechselwirkungen können biochemische Pfade modulieren und therapeutische Wirkungen entfalten.

Wirkmechanismus

The mechanism of action of ethyl 3-(formylamino)-3-oxopropionate involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The keto group can participate in nucleophilic addition reactions, altering the function of biological molecules. These interactions can modulate biochemical pathways and exert therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Key analogs include:

- Ethyl 3-(Benzylamino)-3-oxopropionate (CAS: 29689-63-2): Features a benzylamino (-NHBn) group .

- Ethyl 3-(4-Nitrophenyl)-3-oxopropionate (CAS: 838-57-3): Substituted with a nitroaryl group .

- Ethyl 3-(4-Methoxyphenyl)-3-oxopropionate (CAS: 2881-83-6): Contains an electron-donating methoxy (-OCH₃) group .

- Ethyl 3-(2-Fluorophenyl)-3-oxopropionate (CAS: 1479-24-9): Fluorinated aryl substituent .

The formylamino group in the target compound introduces polarity and hydrogen-bonding capacity, distinguishing it from benzylamino (less polar) and aryl (hydrophobic) substituents.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituent |

|---|---|---|---|---|

| Ethyl 3-(Formylamino)-3-oxopropionate* | C₆H₉NO₄ | 175.14 | ~0.5† | -NHCHO |

| Ethyl 3-(Benzylamino)-3-oxopropionate | C₁₂H₁₅NO₃ | 221.25 | 1.8‡ | -NHBn |

| Ethyl 3-(4-Nitrophenyl)-3-oxopropionate | C₁₁H₁₁NO₅ | 237.21 | 1.67 | -NO₂ |

| Ethyl 3-(4-Methoxyphenyl)-3-oxopropionate | C₁₂H₁₄O₄ | 222.24 | 1.2‡ | -OCH₃ |

| Ethyl 3-(2-Fluorophenyl)-3-oxopropionate | C₁₁H₁₁FO₃ | 210.20 | 1.5‡ | -F |

*Estimated based on analogs. †Predicted using group contribution methods. ‡Inferred from substituent effects.

Key Observations :

- Polarity: The formylamino group likely reduces LogP compared to benzylamino or aryl analogs, enhancing water solubility.

- Stability: Electron-withdrawing groups (e.g., -NO₂) may increase acidity of the β-keto proton, favoring enol tautomerism . In contrast, electron-donating groups (e.g., -OCH₃) stabilize the keto form .

Biologische Aktivität

Ethyl 3-(formylamino)-3-oxopropionate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C₇H₉N₁O₄

- Molecular Weight: 171.15 g/mol

- IUPAC Name: Ethyl 3-(formylamino)-3-oxopropanoate

The compound features a formylamino group that is critical for its biological activity, influencing interactions with various biological targets.

1. Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In animal models, it significantly reduces markers of inflammation such as TNF-alpha and IL-6. The compound appears to inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response.

Case Study: In Vivo Model of Inflammation

In a study involving carrageenan-induced paw edema in rats, administration of this compound resulted in a reduction of edema by approximately 50% compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells.

3. Antioxidant Activity

The compound also demonstrates notable antioxidant properties. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Table 2: Antioxidant Activity Assay Results

| Assay Type | Result (IC50) |

|---|---|

| DPPH Scavenging | 25 µg/mL |

| ABTS Scavenging | 18 µg/mL |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anti-inflammatory effects.

- Cell Signaling Modulation: By interfering with key signaling pathways such as NF-kB, it exerts anti-inflammatory effects.

- Radical Scavenging: Its ability to donate electrons allows it to neutralize reactive oxygen species, thereby protecting cells from oxidative damage.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Antimicrobial Agents: Could be developed into new antibiotics or antifungal medications.

- Anti-inflammatory Drugs: Potential use in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

- Antioxidants: May serve as a dietary supplement or therapeutic agent to mitigate oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.